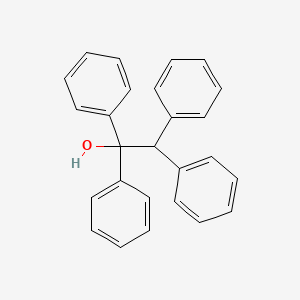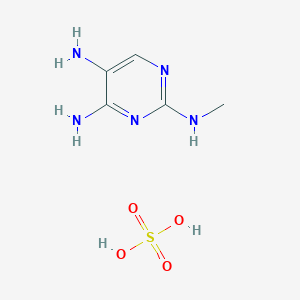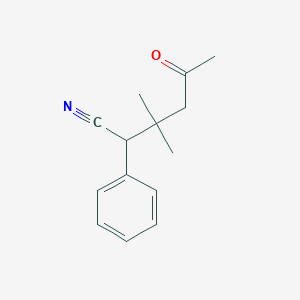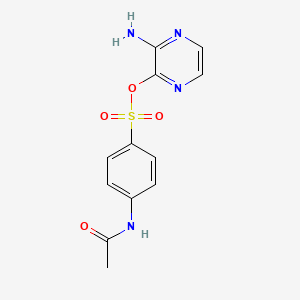![molecular formula C19H41NO B14006659 2-[Hexadecyl(methyl)amino]ethan-1-ol CAS No. 7089-36-3](/img/structure/B14006659.png)
2-[Hexadecyl(methyl)amino]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol,2-(hexadecylmethylamino)-: is a chemical compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further bonded to a hexadecylmethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol,2-(hexadecylmethylamino)- typically involves the reaction of ethanol with hexadecylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common synthetic routes include:
Direct Alkylation: Ethanol reacts with hexadecylmethylamine in the presence of a suitable catalyst to form Ethanol,2-(hexadecylmethylamino)-.
Reductive Amination: This method involves the reduction of an aldehyde or ketone in the presence of hexadecylmethylamine and a reducing agent.
Industrial Production Methods: Industrial production of Ethanol,2-(hexadecylmethylamino)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes:
Batch Reactors: Where the reactants are mixed and allowed to react over a period of time.
Continuous Flow Reactors: Where reactants are continuously fed into the reactor, and products are continuously removed.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanol,2-(hexadecylmethylamino)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products:
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Primary or secondary amines.
Substitution Products: Various substituted alcohols or ethers.
Applications De Recherche Scientifique
Ethanol,2-(hexadecylmethylamino)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethanol,2-(hexadecylmethylamino)- involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The compound can alter the function of these targets by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors or other cell surface receptors.
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Membrane Interaction: Altering the fluidity and permeability of cellular membranes.
Comparaison Avec Des Composés Similaires
Ethanol,2-(hexadecylmethylamino)- can be compared with other similar compounds, such as:
Ethanol,2-(methylamino)-: A simpler analog with a shorter alkyl chain.
Ethanol,2-(ethylamino)-: Another analog with a different alkyl group.
Hexadecanol: A long-chain alcohol without the amino group.
Uniqueness: The presence of both the hydroxyl and hexadecylmethylamino groups in Ethanol,2-(hexadecylmethylamino)- imparts unique chemical properties, making it distinct from other similar compounds
Propriétés
Numéro CAS |
7089-36-3 |
|---|---|
Formule moléculaire |
C19H41NO |
Poids moléculaire |
299.5 g/mol |
Nom IUPAC |
2-[hexadecyl(methyl)amino]ethanol |
InChI |
InChI=1S/C19H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(2)18-19-21/h21H,3-19H2,1-2H3 |
Clé InChI |
YICPXEDJPQHPQW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCN(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol](/img/structure/B14006586.png)





![2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide](/img/structure/B14006639.png)


![2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B14006646.png)
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14006653.png)


